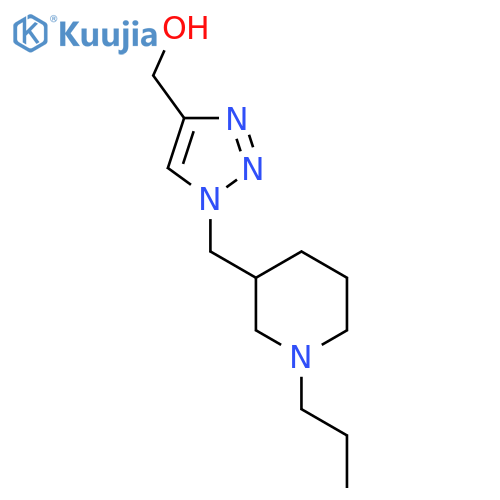Cas no 2098076-02-7 ((1-((1-Propylpiperidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol)

2098076-02-7 structure
商品名:(1-((1-Propylpiperidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol
CAS番号:2098076-02-7
MF:C12H22N4O
メガワット:238.329282283783
CID:5046671
(1-((1-Propylpiperidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol 化学的及び物理的性質
名前と識別子
-
- (1-((1-propylpiperidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol
- [1-[(1-propylpiperidin-3-yl)methyl]triazol-4-yl]methanol
- (1-((1-Propylpiperidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol
-
- インチ: 1S/C12H22N4O/c1-2-5-15-6-3-4-11(7-15)8-16-9-12(10-17)13-14-16/h9,11,17H,2-8,10H2,1H3
- InChIKey: NZHVLQWRAVWMTJ-UHFFFAOYSA-N
- ほほえんだ: OCC1=CN(CC2CCCN(CCC)C2)N=N1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 5
- 複雑さ: 227
- トポロジー分子極性表面積: 54.2
- 疎水性パラメータ計算基準値(XlogP): 0.4
(1-((1-Propylpiperidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | P111931-100mg |
(1-((1-propylpiperidin-3-yl)methyl)-1h-1,2,3-triazol-4-yl)methanol |
2098076-02-7 | 100mg |
$ 95.00 | 2022-06-03 | ||
| TRC | P111931-1g |
(1-((1-propylpiperidin-3-yl)methyl)-1h-1,2,3-triazol-4-yl)methanol |
2098076-02-7 | 1g |
$ 570.00 | 2022-06-03 | ||
| Life Chemicals | F2157-0071-5g |
(1-((1-propylpiperidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol |
2098076-02-7 | 95%+ | 5g |
$1909.0 | 2023-09-06 | |
| Life Chemicals | F2157-0071-10g |
(1-((1-propylpiperidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol |
2098076-02-7 | 95%+ | 10g |
$2675.0 | 2023-09-06 | |
| TRC | P111931-500mg |
(1-((1-propylpiperidin-3-yl)methyl)-1h-1,2,3-triazol-4-yl)methanol |
2098076-02-7 | 500mg |
$ 365.00 | 2022-06-03 | ||
| Life Chemicals | F2157-0071-0.25g |
(1-((1-propylpiperidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol |
2098076-02-7 | 95%+ | 0.25g |
$523.0 | 2023-09-06 | |
| Life Chemicals | F2157-0071-0.5g |
(1-((1-propylpiperidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol |
2098076-02-7 | 95%+ | 0.5g |
$551.0 | 2023-09-06 | |
| Life Chemicals | F2157-0071-2.5g |
(1-((1-propylpiperidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol |
2098076-02-7 | 95%+ | 2.5g |
$1267.0 | 2023-09-06 | |
| Life Chemicals | F2157-0071-1g |
(1-((1-propylpiperidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol |
2098076-02-7 | 95%+ | 1g |
$580.0 | 2023-09-06 |
(1-((1-Propylpiperidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol 関連文献
-
Bi-Xin Shen,Xin-Ze Li,Meng-Qi Tong,Peng-Peng Xue,Rui Chen,Qing Yao,Bin Chen,Jian Xiao Nanoscale, 2020,12, 15473-15494
-
Yu-Fei Ao,Christian Malm,Johannes Hunger Dalton Trans., 2018,47, 7883-7887
-
Huy Quang Lê,Yibo Ma,Marc Borrega,Herbert Sixta Green Chem., 2016,18, 5466-5476
-
Long Chen,Lingyu Zang,Luhua Chen,Jinchao Wu,Chengming Jiang,Jinhui Song CrystEngComm, 2021,23, 5337-5344
-
Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520
2098076-02-7 ((1-((1-Propylpiperidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol) 関連製品
- 1341561-40-7(2-Benzylpyrimidine-4-carboxylic acid)
- 2640934-35-4(9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine)
- 111362-50-6(5-Amino-2-chlorobenzamide)
- 1393590-47-0(2-{(benzyloxy)carbonylamino}-4-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid)
- 2229621-75-2(1-{5-chlorothieno3,2-bpyridin-2-yl}-2,2,2-trifluoroethan-1-ol)
- 1341453-52-8(N-3-(dimethylamino)propyl-3,5-dimethylcyclohexan-1-amine)
- 2248314-27-2(Ethyl 2-amino-5-thiophen-2-ylbenzoate)
- 2227873-54-1((3R)-3-(4,4-dimethylcyclohexyl)-3-hydroxypropanoic acid)
- 1956436-11-5((1R)-1-(3-fluoro-4-nitrophenyl)ethan-1-ol)
- 865659-03-6(1-(4-FLUOROPHENYL)-4-(6-[4-(4-FLUOROPHENYL)PIPERAZINO]-2,4-HEXADIYNYL)PIPERAZINE)
推奨される供給者
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
